molecular formula C22H25N3O3 B5236224 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione

Cat. No. B5236224
M. Wt: 379.5 g/mol
InChI Key: YGPUHVDSYCFKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as BPMPD, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPMPD belongs to the class of pyrrolidinedione derivatives and has been shown to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it acts on the GABAergic system by increasing the release of GABA, a neurotransmitter that inhibits neuronal activity. This compound has also been shown to modulate the activity of voltage-gated sodium channels and calcium channels, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity and a reduction in seizure activity. This compound has also been shown to reduce anxiety and produce an analgesic effect in animal models.

Advantages and Limitations for Lab Experiments

3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying the GABAergic system and the mechanisms of action of other drugs. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential use in the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety disorders, and depression. Another area of research is the development of new derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of 3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione involves the condensation of 4-methoxyphenylhydrazine and 4-benzylpiperazine with ethyl acetoacetate in the presence of acetic acid and sulfuric acid. The product is then purified using column chromatography.

Scientific Research Applications

3-(4-benzyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been investigated for its potential use in the treatment of Parkinson's disease and as an antidepressant.

properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-28-19-9-7-18(8-10-19)25-21(26)15-20(22(25)27)24-13-11-23(12-14-24)16-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPUHVDSYCFKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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